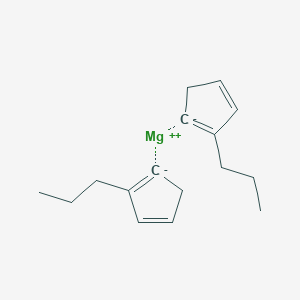

Magnesium;2-propylcyclopenta-1,3-diene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

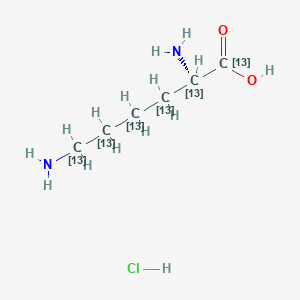

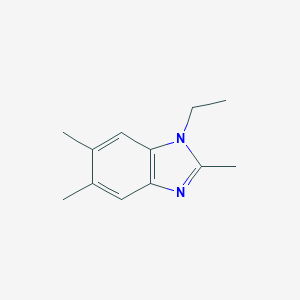

“Magnesium;2-propylcyclopenta-1,3-diene” is an organometallic compound with the molecular formula C16H22Mg . It is also known as "Bis(n-propylcyclopentadienyl)magnesium" .

Synthesis Analysis

The synthesis of “Magnesium;2-propylcyclopenta-1,3-diene” or similar compounds often involves transition metal-catalyzed cross-coupling reactions . The in situ formed 1,3-dienyl magnesium intermediate can also be trapped by electrophiles such as iodine, paraformaldehyde, or allyl bromide to form the 1,3-dienyl iodide, the homoallylic alcohol, or 1,3,6-triene, respectively .Molecular Structure Analysis

The molecular structure of “Magnesium;2-propylcyclopenta-1,3-diene” consists of a magnesium atom bonded to two 2-propylcyclopenta-1,3-diene groups .Chemical Reactions Analysis

The 1,3-diene moiety in “Magnesium;2-propylcyclopenta-1,3-diene” can undergo a variety of chemical transformations, including polymerization reactions, conjugate additions, asymmetric hydrofunctionalizations, difunctionalizations, C−H functionalizations, cycloadditions, and cross-coupling reactions .Physical And Chemical Properties Analysis

“Magnesium;2-propylcyclopenta-1,3-diene” is a colorless to pale yellow liquid or crystalline solid with a molecular weight of 238.65 g/mol . Its density is 0.94 g/cm^3 .Applications De Recherche Scientifique

Stereospecific Synthesis of 1,3-Diene Carbonyls

The compound can be used in the synthesis of various 1,3-dienals or 1,3-dienones . This strategy is applicable in both intramolecular and intermolecular protocols, and it features metal-free, additive-free, broad functional group tolerance, and readily accessible starting materials .

Stereoselective Synthesis of Substituted 1,3-Dienes

“Magnesium;2-propylcyclopenta-1,3-diene” can be used in the stereoselective synthesis of highly substituted 1,3-dienes . This process remains challenging, but various strategies have been developed to access substituted 1,3-dienes in a stereoselective manner .

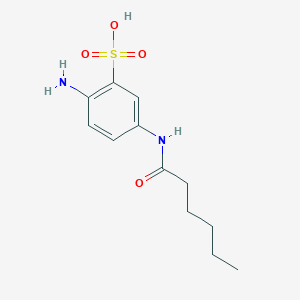

Synthesis of Natural Products

Conjugated dienes, such as “Magnesium;2-propylcyclopenta-1,3-diene”, are found in numerous natural products . They can be used in the synthesis of these natural products, contributing to the development of pharmaceuticals and functional organic materials .

Fundamental Methodologies in Synthesis

“Magnesium;2-propylcyclopenta-1,3-diene” can be used in many fundamental methodologies in synthesis, such as cycloaddition, metathesis, ene-reaction, oxidoreduction, or reductive aldolization . These methods are crucial for the development of new compounds and materials .

Transition-Metal Catalysis

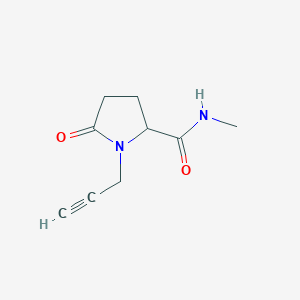

Propargylic esters, which can be derived from “Magnesium;2-propylcyclopenta-1,3-diene”, have emerged as an appealing class of synthetic intermediates for accessing functionalized 1,3-dienes . This process involves transition-metal catalysis, including electrophilic metal and redox neutral catalysis .

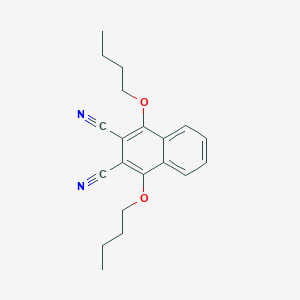

Synthesis of Functional Organic Materials

Due to the conjugated repeating C=C units, “Magnesium;2-propylcyclopenta-1,3-diene” can serve as versatile building blocks to furnish important functionalized molecules in synthetic chemistry . This makes it valuable in the synthesis of functional organic materials .

Mécanisme D'action

Target of Action

It’s known that the compound can form highly substituted 1,3-dienyl magnesium reagents.

Mode of Action

The mode of action of Magnesium;2-propylcyclopenta-1,3-diene involves the formation of low-coordinate organoiron(II)-NHC species as intermediates. The strong σ-donating nature of the NHC and its steric properties are crucial for the reaction’s success.

Result of Action

Action Environment

The action of Magnesium;2-propylcyclopenta-1,3-diene is influenced by environmental factors. For instance, it’s known to react violently with water . Therefore, it must be stored in a dry environment, away from water and moisture . It’s also sensitive to air and should be handled under an inert gas .

Safety and Hazards

Orientations Futures

The stereoselective preparation of dienes, like “Magnesium;2-propylcyclopenta-1,3-diene”, has attracted much attention over the past decades, and the search for new synthetic protocols continues unabated . The development of new localized molecular orbital models, such as the frontier molecular orbitalets (FMOLs), aims at describing the reactivity of large chemical systems and extending the roles of frontier molecular orbitals (FMOs) for small systems .

Propriétés

IUPAC Name |

magnesium;2-propylcyclopenta-1,3-diene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H11.Mg/c2*1-2-5-8-6-3-4-7-8;/h2*3,6H,2,4-5H2,1H3;/q2*-1;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJQOFUCAZMZDKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=[C-]CC=C1.CCCC1=[C-]CC=C1.[Mg+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Mg |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium;2-propylcyclopenta-1,3-diene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.